Methyl 8-iodoquinoline-6-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8INO2 |
|---|---|
Molecular Weight |
313.09 g/mol |
IUPAC Name |
methyl 8-iodoquinoline-6-carboxylate |
InChI |
InChI=1S/C11H8INO2/c1-15-11(14)8-5-7-3-2-4-13-10(7)9(12)6-8/h2-6H,1H3 |
InChI Key |
OAAQFWRJPJHMFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)C=CC=N2)I |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of Methyl 8 Iodoquinoline 6 Carboxylate
Reactivity of the Iodo-Substituent
The iodine atom at the C8 position is a key handle for molecular modification. Its reactivity is influenced by the electron-withdrawing nature of the quinoline (B57606) nitrogen and the C6-ester group, as well as the inherent weakness of the carbon-iodine bond.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for aryl halides. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the intermediate.
While SNAr reactions typically show a leaving group aptitude of F > Cl > Br > I, due to the attack of the nucleophile being the rate-determining step, reactions involving aryl iodides are well-documented. A variety of nucleophiles can be employed in these transformations.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Potential Product |
|---|---|---|
| Methoxide | Sodium Methoxide (NaOMe) | Methyl 8-methoxyquinoline-6-carboxylate |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Methyl 8-hydroxyquinoline-6-carboxylate |
| Amines | Ammonia, Alkylamines, Arylamines | Methyl 8-aminoquinoline-6-carboxylate derivatives |
The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage to generate an aryl radical. This cleavage can be initiated by heat, light (photolysis), or radical initiators. The formation of an 8-quinolyl radical from Methyl 8-iodoquinoline-6-carboxylate opens pathways to reactions not accessible through ionic mechanisms.
Once formed, the aryl radical is a highly reactive intermediate that can participate in a variety of transformations, including:
Hydrogen atom abstraction: Reaction with a hydrogen donor to form Methyl quinoline-6-carboxylate.
Addition to multiple bonds: Addition to alkenes or alkynes, which is a key step in many radical-mediated C-C bond-forming reactions.
Atom transfer reactions: For instance, reacting with iodine sources to regenerate the starting material or other trapping agents.
While specific radical reactions for this compound are not extensively documented in readily available literature, the principles of radical chemistry suggest its utility in synthesizing complex quinoline derivatives.
The iodo-substituent at the C8 position is an excellent coupling partner in a vast array of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond (I > Br > Cl > OTf) allows these couplings to proceed under relatively mild conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of 8-arylquinoline derivatives. Theoretical and experimental studies on 8-iodoquinolines have demonstrated their suitability for this transformation.
Heck-Mizoroki Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new, substituted alkene. This palladium-catalyzed process typically involves a base and provides a direct method for the alkenylation of the quinoline core at the C8 position.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is the most common method for synthesizing arylalkynes and would yield 8-alkynylquinoline derivatives from this compound.
Table 2: Common Transition Metal-Catalyzed Reactions at the C8 Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 8-Aryl/Vinyl-quinoline |
| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 8-Alkenyl-quinoline |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 8-Alkynyl-quinoline |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | 8-Amino-quinoline |
| Stille | Organostannane | Pd(PPh₃)₄ | 8-Aryl/Vinyl-quinoline |
Reactivity of the Carboxylate Group
The methyl ester at the C6 position offers another site for chemical modification, primarily through reactions typical of carboxylic acid derivatives.
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 8-iodoquinoline-6-carboxylic acid. This transformation is typically achieved under basic (saponification) or acidic conditions.
Basic Hydrolysis: Treatment with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidic workup, is a common and efficient method.
Acidic Hydrolysis: Refluxing the ester in the presence of a strong acid like hydrochloric acid or sulfuric acid in an aqueous medium will also yield the carboxylic acid. This reaction is an equilibrium process, often driven to completion by using a large excess of water.
The resulting carboxylic acid is a versatile intermediate, for example, for the synthesis of amides with properties different from those obtained directly from the ester.
Amidation: The direct conversion of the methyl ester to an amide is possible but can require high temperatures or specific catalysts. A more common and versatile approach is a two-step sequence involving hydrolysis of the ester to the carboxylic acid, followed by amide bond formation. The carboxylic acid can be activated with a variety of coupling reagents (e.g., HBTU, DCC, EDC) and then reacted with a primary or secondary amine to form the desired amide.
Reduction: The ester group can be reduced to a primary alcohol, yielding (8-iodoquinolin-6-yl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective for the reduction of esters to alcohols. Borane (BH₃) complexes can also be used and may offer greater chemoselectivity in the presence of other reducible functional groups. This reduction provides access to a different class of quinoline derivatives with the potential for further functionalization at the newly formed hydroxymethyl group.
Electrophilic and Nucleophilic Attack on the Quinoline Core
The quinoline core of this compound exhibits a nuanced reactivity towards electrophilic and nucleophilic attack, largely governed by the electronic effects of its substituents—the electron-withdrawing carboxylate group and the deactivating iodo group—as well as the inherent electronic nature of the quinoline ring system.
Electrophilic Attack:
The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. In acidic media, the quinolinium ion is formed, which further deactivates the ring. stackexchange.com Electrophilic attack on the quinolinium ion typically occurs on the benzene ring portion, as the pyridinium (B92312) ring is strongly deactivated. stackexchange.com For quinoline itself, nitration under harsh conditions (concentrated nitric and sulfuric acid) yields a mixture of 5- and 8-nitroquinolines. stackexchange.comrsc.org
Nucleophilic Attack:
Nucleophilic aromatic substitution (SNAr) on the quinoline core of this compound is also a complex process. The iodo group at the 8-position can potentially be displaced by a nucleophile. The reactivity of aryl halides in SNAr reactions follows the general trend I > Br > Cl > F for the leaving group, making the iodo-substituent a viable leaving group.
However, for SNAr to proceed readily, the aromatic ring typically requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the methoxycarbonyl group at the 6-position is meta to the iodo group, and thus provides limited activation for nucleophilic displacement at the 8-position.
More commonly, the derivatization at the 8-position is achieved through transition-metal-catalyzed cross-coupling reactions, which proceed through different mechanisms than direct SNAr. These reactions are highly effective for forming new carbon-carbon and carbon-heteroatom bonds at the position of the iodo substituent.
Below is a table summarizing the expected reactivity of the quinoline core in this compound:
| Reaction Type | Reagents & Conditions | Expected Products | Notes |
| Electrophilic Nitration | Conc. HNO3, Conc. H2SO4 | 5-Nitro and/or 7-Nitro derivatives | Reaction is expected to be sluggish due to deactivating groups. |
| Nucleophilic Displacement | Strong nucleophiles (e.g., NaOMe, NaNH2) | 8-Methoxy or 8-Amino derivatives | Direct SNAr is unlikely to be efficient without further activation. |
| Palladium-Catalyzed Cross-Coupling | Various (see below) | Derivatization at C-8 | This is the more common and efficient method for functionalizing the C-I bond. |
Functionalization of the Quinoline Nitrogen Atom
The nitrogen atom in the quinoline ring of this compound is a site of potential functionalization, primarily through alkylation and acylation reactions, leading to the formation of quaternary quinolinium salts.
N-Alkylation:
The lone pair of electrons on the quinoline nitrogen allows it to act as a nucleophile and react with alkylating agents. A common method for the N-alkylation of quinolines involves reaction with alkyl halides, such as methyl iodide. A patented method describes the preparation of N-methylquinolinium iodide compounds by reacting quinoline with methyl iodide in an ester solvent, which acts as a catalyst. google.com This reaction proceeds via an SN2 mechanism where the quinoline nitrogen attacks the electrophilic carbon of the alkyl halide.
For this compound, N-alkylation would result in the formation of a positively charged quinolinium salt. This transformation would further deactivate the quinoline ring system towards electrophilic attack but could potentially influence the regioselectivity of nucleophilic attack.
The following table provides a representative example of N-alkylation:
| Reactant | Reagent | Solvent | Product |
| This compound | Methyl Iodide | Ethyl Acetate | 1-Methyl-8-iodo-6-(methoxycarbonyl)quinolinium iodide |
N-Acylation:
While less common than N-alkylation for simple quinolines, N-acylation can be achieved under certain conditions, typically using acylating agents like acyl chlorides or anhydrides in the presence of a suitable catalyst. However, the resulting N-acylquinolinium salts are often highly reactive and may be used as intermediates in further transformations.
Chemo- and Regioselectivity in Multi-Substituted Quinoline Systems
The presence of multiple functional groups—an iodo group, a methoxycarbonyl group, and the quinoline nitrogen—on this compound raises important questions of chemo- and regioselectivity in its derivatization. The reactivity of each site can be selectively targeted by choosing appropriate reaction conditions and reagents.
The most versatile handle for selective functionalization is the iodo group at the C-8 position, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions offer a powerful toolkit for introducing a wide range of substituents with high chemo- and regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org It is a highly efficient method for forming new carbon-carbon bonds. For instance, the Suzuki-Miyaura coupling of 8-iodoquinolin-4(1H)-one with a benzothiadiazole bispinacol boronic ester has been reported to proceed rapidly. researchgate.net
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgyoutube.com This method has been used to synthesize alkynyl derivatives of quinoline-5,8-diones from the corresponding dibromo derivatives. researchgate.net
Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling the aryl iodide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This has been successfully applied to the amination of 5-bromo-8-benzyloxyquinoline. researchgate.net
The chemoselectivity of these reactions is generally high, with the palladium catalyst preferentially activating the carbon-iodine bond over other potentially reactive sites in the molecule under typical reaction conditions. The ester group and the quinoline nitrogen are generally unreactive under these conditions.
The following table summarizes some potential chemo- and regioselective transformations of this compound:
| Reaction Type | Coupling Partner | Catalyst/Base | Expected Product at C-8 |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | Phenyl |
| Heck | Styrene | Pd(OAc)2 / PPh3 / Et3N | Styrenyl |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 / CuI / Et3N | Phenylethynyl |
| Buchwald-Hartwig | Aniline (B41778) | Pd2(dba)3 / BINAP / NaOt-Bu | Anilino |
Tautomerism and Its Impact on Reaction Pathways and Product Stability
Tautomerism in quinoline derivatives is generally observed when substituents capable of proton migration are present, such as hydroxyl or amino groups. For this compound in its ground state, significant tautomerism is not expected as it lacks such functional groups. The molecule exists predominantly in the form depicted.
However, if the ester group at the 6-position were to be hydrolyzed to a carboxylic acid, the possibility of tautomerism involving the quinoline nitrogen and the carboxyl group could be considered, although this would be highly dependent on the specific conditions and solvent.
More relevant is the potential for tautomerism in derivatives of this compound. For example, if the iodo group at the 8-position were to be replaced by a hydroxyl group, the resulting 8-hydroxyquinoline (B1678124) derivative would exhibit keto-enol tautomerism. Similarly, the introduction of an amino group could lead to imine-enamine tautomerism.
The existence of different tautomeric forms can have a significant impact on the reaction pathways and the stability of the final products. For instance, in 7-hydroxy-8-(azophenyl)quinoline, a mixture of azo and hydrazone tautomers has been observed in solution. rsc.org The relative stability of these tautomers can be influenced by solvent polarity and substitution patterns. rsc.org
While not directly applicable to the parent compound, understanding the potential for tautomerism in its derivatives is crucial for predicting their chemical behavior and for the rational design of further synthetic transformations.
Applications in Advanced Organic Synthesis
Methyl 8-Iodoquinoline-6-carboxylate as a Versatile Building Block
The utility of this compound in organic synthesis stems from the reactivity of its functional groups. The iodo-substituent at the 8-position serves as a handle for various cross-coupling reactions, while the methyl carboxylate group at the 6-position can be subjected to hydrolysis, amidation, or other ester modifications. This dual functionality allows for sequential or orthogonal chemical modifications, providing access to a wide range of substituted quinoline (B57606) derivatives.
The quinoline core of this compound is a common motif in numerous biologically active compounds and natural products. The iodo- and carboxylate functionalities provide strategic points for the annulation of additional rings, leading to the formation of fused heterocyclic systems. For instance, intramolecular cyclization reactions can be designed to construct novel polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry. While specific examples detailing the use of this compound in the synthesis of fused heterocycles are not extensively documented, the general principles of quinoline chemistry suggest its suitability for such transformations. The synthesis of various fused quinoline heterocycles, such as pyrazolo[4,3-c]quinolin-4(5H)-ones and other tetracyclic systems, often involves the strategic functionalization of the quinoline ring, a role for which this compound is well-suited. nih.govresearchgate.net
The ability to undergo a variety of chemical transformations makes this compound a valuable intermediate in multi-step syntheses of complex molecules. The iodo group can be replaced with a wide array of substituents through transition metal-catalyzed cross-coupling reactions, while the ester group can be converted into other functional groups. This allows for the systematic elaboration of the quinoline scaffold, building up molecular complexity in a controlled manner. For example, the synthesis of biologically active quinoline-4-carboxylic acid derivatives often involves multi-component reactions where functionalized anilines are key starting materials. nih.gov Although not a direct precursor, the structural motifs present in this compound are relevant to the construction of such complex architectures.
Role in the Synthesis of Quinolino[x,y-z]quinoline Derivatives
Quinolino[x,y-z]quinoline derivatives represent a class of fused heterocyclic compounds with interesting photophysical and electronic properties. The synthesis of these complex structures often relies on the coupling of appropriately functionalized quinoline precursors. While direct evidence for the use of this compound in the synthesis of quinolino[x,y-z]quinolines is scarce, its potential as a building block in such syntheses can be inferred. The iodo-substituent could participate in coupling reactions with other quinoline-based molecules to form the core structure of these extended aromatic systems. The general synthetic strategies towards fused tetracyclic quinolines often involve cyclization reactions of functionalized quinoline precursors, highlighting the potential utility of compounds like this compound in this area. rsc.org
Development of Diverse Compound Libraries from the this compound Scaffold
The concept of compound libraries is central to modern drug discovery and materials science. rhhz.net this compound serves as an excellent scaffold for the generation of such libraries. The differential reactivity of the iodo and ester groups allows for the introduction of a wide range of substituents at two distinct positions on the quinoline core. For example, a library of compounds can be generated by reacting this compound with a diverse set of boronic acids via Suzuki coupling to modify the 8-position, followed by amidation of the ester at the 6-position with a variety of amines. This combinatorial approach can rapidly generate a large number of structurally diverse molecules for biological screening or materials testing. The synthesis of libraries of iodo-quinoline derivatives with potential antimicrobial activity has been reported, underscoring the value of halogenated quinolines in generating chemical diversity. beilstein-journals.org
Contributions to Methodology Development in C-C and C-Heteroatom Bond Formation
The iodo-substituent at the 8-position of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. youtube.comacs.org The participation of iodoquinolines in these reactions contributes to the development and refinement of synthetic methodologies.
| Cross-Coupling Reaction | Description | Potential Product from this compound |
| Suzuki-Miyaura Coupling | A palladium-catalyzed reaction between an organoboron compound and an organohalide to form a C-C bond. youtube.comchemicalbook.com | 8-Aryl- or 8-vinyl-quinoline-6-carboxylates |
| Heck Reaction | A palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. nih.govnih.gov | 8-Alkenyl-quinoline-6-carboxylates |
| Sonogashira Coupling | A palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. nih.govfrontiersin.org | 8-Alkynyl-quinoline-6-carboxylates |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction of an amine with an aryl halide to form a C-N bond. nih.govnih.gov | 8-Amino-quinoline-6-carboxylates |
| Decarboxylative Coupling | A cross-coupling reaction where a carboxylic acid is used as a coupling partner with the loss of CO2. nih.govwikipedia.org | While the iodo-group is the primary site for coupling, the carboxylate could potentially be modified for decarboxylative strategies. |
The use of iodoquinoline derivatives in these reactions allows for the exploration of catalyst systems, reaction conditions, and substrate scope. For instance, the efficiency of a particular palladium catalyst or ligand can be evaluated using this compound as a model substrate. The electronic and steric properties of the quinoline ring can influence the outcome of these reactions, providing valuable insights for the development of more general and robust cross-coupling methods. The synthesis of 5-(N-substituted-anilino)-8-hydroxyquinolines via the Hartwig-Buchwald amination reaction of 5-bromo-8-benzyloxyquinoline demonstrates the utility of halogenated quinolines in forming C-N bonds. researchgate.net Similarly, Suzuki-Miyaura reactions of iodoquinolines have been reported for the formation of C-C bonds. wikipedia.orgnih.gov
Spectroscopic and Crystallographic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in Methyl 8-iodoquinoline-6-carboxylate. Through a series of one- and two-dimensional experiments, the connectivity of protons and carbons can be mapped out in detail.
The ¹H NMR spectrum of this compound is expected to display distinct signals for each of the aromatic protons and the methyl ester protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom, the carboxylate group, and the iodine atom, as well as the anisotropic effects of the quinoline (B57606) ring system.
The protons on the pyridine (B92270) ring (H-2, H-3, H-4) typically resonate at lower fields compared to those on the carbocyclic ring due to the deshielding effect of the electronegative nitrogen atom. The proton H-2 is expected to be the most deshielded. Protons on the benzene (B151609) ring portion (H-5 and H-7) will have their chemical shifts influenced by the ester group at C-6 and the iodine at C-8. The methyl protons of the ester group will appear as a sharp singlet, typically in the range of 3.9-4.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃. (Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual experimental values may vary.)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.9 - 9.1 | dd | J = 4.2, 1.7 |
| H-3 | 7.4 - 7.6 | dd | J = 8.4, 4.2 |
| H-4 | 8.1 - 8.3 | dd | J = 8.4, 1.7 |
| H-5 | 8.3 - 8.5 | d | J = 1.8 |
| H-7 | 8.6 - 8.8 | d | J = 1.8 |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum will show distinct signals for each of the 11 carbon atoms in this compound. The chemical shifts are highly dependent on the local electronic environment.
The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically appearing around 165 ppm. The carbon atom bonded to the iodine (C-8) will show a significantly shifted signal to a higher field (lower ppm value) due to the heavy atom effect of iodine. The carbons of the pyridine ring (C-2, C-3, C-4) and the quaternary carbons (C-4a, C-8a) will have characteristic shifts influenced by the nitrogen atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃. (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 150 - 152 |
| C-3 | 121 - 123 |
| C-4 | 135 - 137 |
| C-4a | 148 - 150 |
| C-5 | 128 - 130 |
| C-6 | 129 - 131 |
| C-7 | 138 - 140 |
| C-8 | 95 - 98 |
| C-8a | 145 - 147 |
| C=O | 164 - 166 |
To unambiguously assign the proton and carbon signals and confirm the structure, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, confirming the connectivity between H-2, H-3, and H-4 on the pyridine ring, and the meta-coupling between H-5 and H-7 on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of the protonated carbons (C-2, C-3, C-4, C-5, C-7, and the methyl carbon).
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the correlation from the methyl protons to the carbonyl carbon (C=O) and C-6, and correlations from H-5 and H-7 to the surrounding quaternary and protonated carbons, confirming the substitution pattern.
TOCSY (Total Correlation Spectroscopy) can be used to identify protons that are part of the same spin system, which would be particularly useful for confirming all the protons within the quinoline ring structure.
¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atom in the quinoline ring. The chemical shift of the nitrogen in this compound would be influenced by the substituents on the ring. The presence of the electron-withdrawing iodine and carboxylate groups would affect the shielding of the nitrogen atom. A significant lone pair effect from the nitrogen has been observed to influence the chemical shift of C-8 in quinoline systems, an interaction that would be modulated by the bulky iodine substituent at that position. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the ester group and the aromatic quinoline system.
C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the carbonyl stretching vibration of the methyl ester.
C-O Stretch: The C-O single bond stretching of the ester group will likely show a strong band in the 1250-1300 cm⁻¹ region.
Aromatic C=C and C=N Stretching: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the quinoline ring system.
Aromatic C-H Stretching: A band or group of bands will appear above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹, due to the C-H stretching vibrations of the aromatic protons.
C-I Stretch: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands for this compound.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3050 - 3100 | Medium |
| Ester C=O | Stretch | 1720 - 1740 | Strong |
| Aromatic C=C/C=N | Stretch | 1450 - 1600 | Medium-Strong |
| Ester C-O | Stretch | 1250 - 1300 | Strong |
| Aromatic C-H | Bend (out-of-plane) | 750 - 900 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which helps in confirming its elemental composition and structure. For this compound (C₁₁H₈INO₂), the expected exact mass is 312.96 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 312. This peak would be accompanied by a characteristic isotopic pattern due to the presence of iodine (¹²⁷I). Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 281, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 253. Another plausible fragmentation is the loss of the iodine atom, leading to a peak at m/z 185.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound.
| m/z | Proposed Fragment Ion |
|---|---|
| 312 | [M]⁺ (Molecular Ion) |
| 281 | [M - OCH₃]⁺ |
| 253 | [M - COOCH₃]⁺ |
In-Depth Structural Analysis of this compound Elusive Due to Lack of Publicly Available Data
A comprehensive structural elucidation of the chemical compound this compound, a derivative of the quinoline heterocyclic system, is currently hampered by the limited availability of public crystallographic and spectroscopic data. Despite its potential significance in synthetic chemistry, detailed experimental information regarding its three-dimensional structure and spectral characteristics remains largely unreported in accessible scientific literature and databases.
The definitive determination of a molecule's absolute stereochemistry and solid-state conformation is achieved through single-crystal X-ray diffraction (XRD). This technique provides precise atomic coordinates, bond lengths, and bond angles, which are crucial for understanding the compound's spatial arrangement and intermolecular interactions. However, a search of crystallographic databases reveals a lack of deposited crystal structures for this compound. Consequently, critical data regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters are not available. This absence of data prevents a detailed discussion of its molecular geometry and packing in the crystalline state.
Similarly, powder X-ray diffraction (PXRD) is a key method for analyzing the crystalline phases of a bulk sample. It provides a characteristic fingerprint of a crystalline solid, with peak positions and intensities revealing information about the crystal lattice. This analysis is vital for identifying crystalline forms, assessing sample purity, and studying polymorphism. As with single-crystal data, publicly accessible PXRD patterns for this compound have not been found.
Further research and publication of the experimental crystallographic and spectroscopic data for this compound are necessary to enable a complete and authoritative structural analysis as outlined.
Theoretical and Computational Studies on Methyl 8 Iodoquinoline 6 Carboxylate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, with a significant emphasis on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and three-dimensional geometry of Methyl 8-iodoquinoline-6-carboxylate. DFT methods offer a balance between computational cost and accuracy, making them a popular choice for studying medium-sized organic molecules. rsc.org
The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms in the ground state. This process of energy minimization is typically performed using a selected DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). The calculation iteratively adjusts the bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface. The outcome of this process is a stable, optimized structure of this compound, which serves as the foundation for all subsequent computational analyses. researchgate.net
The optimized geometric parameters, including key bond lengths and angles, are crucial for understanding the molecule's spatial configuration. For instance, the bond lengths within the quinoline (B57606) ring system and the orientation of the methyl carboxylate and iodo substituents are determined. These calculated parameters can be compared with experimental data from X-ray crystallography if available, to validate the computational model. mdpi.com
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C6-C(O)O | 1.49 Å |
| C(O)-OCH3 | 1.35 Å | |
| C8-I | 2.10 Å | |
| N1-C2 | 1.37 Å | |
| C5-C6 | 1.41 Å | |
| Bond Angle | C5-C6-C(O) | 120.5° |
| C7-C8-I | 119.8° | |
| C(O)-O-CH3 | 115.9° | |
| Dihedral Angle | C5-C6-C(O)-O | 178.2° |
| C7-C8-N1-C9 | -179.5° |
Conformational analysis is essential for identifying the different spatial arrangements (conformers) of the molecule and determining their relative stabilities. For this compound, the primary source of conformational flexibility arises from the rotation around the single bond connecting the carboxylate group to the quinoline ring. By systematically rotating this bond and performing energy calculations for each rotational isomer, a potential energy surface can be mapped out.
The results of this analysis would likely reveal the most stable conformer, which is expected to be the one with the least steric hindrance. The relative energies of other conformers can be calculated to understand their population distribution at a given temperature according to the Boltzmann distribution. This information is critical for interpreting experimental data, as the observed properties are often an average over the populated conformations. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state to an excited state. rsc.org For this compound, the HOMO is likely to be localized on the electron-rich quinoline ring and the iodine atom, while the LUMO may be distributed over the electron-withdrawing carboxylate group and the quinoline system. The visualization of these orbitals provides a clear picture of the regions involved in electron donation and acceptance during chemical reactions. rsc.org
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.58 |
| LUMO | -1.89 |
| HOMO-LUMO Gap (ΔE) | 4.69 |
Electrostatic Potential Surface (MEP) Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.
For this compound, the MEP analysis would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atoms and the region around the iodine atom (due to the σ-hole effect) would exhibit a positive potential, making them susceptible to nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) Analysis for Orbital Interactions and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution in terms of localized bonds and lone pairs. nih.gov This method allows for the investigation of intramolecular interactions, such as hyperconjugation, and provides insights into the hybridization of atomic orbitals.
Table 3: Selected NBO Analysis Data for this compound
| Atom | Natural Charge (e) | Hybridization |
| N1 | -0.55 | sp² |
| C6 | +0.21 | sp² |
| C8 | -0.15 | sp² |
| I | +0.05 | sp |
| O(carbonyl) | -0.62 | sp² |
| O(ester) | -0.48 | sp² |
Computational Predictions of Spectroscopic Parameters (e.g., NMR, IR Frequencies)
Computational methods can accurately predict various spectroscopic parameters, which can be used to interpret and assign experimental spectra.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculations provide theoretical NMR spectra that can be compared with experimental data to confirm the molecular structure. The predicted chemical shifts for the protons and carbons of the quinoline ring, the methyl group, and the carboxyl group would be characteristic of their chemical environment. researchgate.net
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. The calculated harmonic frequencies are often scaled by an empirical factor to better match the anharmonicity of real vibrations. researchgate.net The predicted IR spectrum would show characteristic peaks for the C=O stretching of the ester, C-I stretching, C-N stretching, and various aromatic C-H and C=C vibrations, aiding in the structural elucidation of the molecule. youtube.com
Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Calculated Value | Assignment |
| ¹³C NMR Chemical Shift (δ, ppm) | 165.8 | C=O (ester) |
| 148.5 | C8a (quinoline) | |
| 95.2 | C8 (attached to I) | |
| 52.7 | -OCH₃ | |
| ¹H NMR Chemical Shift (δ, ppm) | 8.95 | H2 (quinoline) |
| 8.21 | H5 (quinoline) | |
| 3.98 | -OCH₃ | |
| IR Frequency (cm⁻¹) | 1725 | C=O stretch |
| 1580 | C=C aromatic stretch | |
| 1250 | C-O stretch | |
| 550 | C-I stretch |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
There are no specific molecular dynamics (MD) simulation studies published in the scientific literature for this compound. MD simulations are a powerful computational tool used to understand the dynamic behavior of molecules and their interactions with their environment over time. For related quinoline compounds, MD simulations have been used to investigate the stability of ligand-protein complexes and to explore conformational changes. nih.gov Such simulations typically involve defining a force field for the molecule and simulating its motion in a solvent box under specific temperature and pressure conditions. The resulting trajectories provide insights into the molecule's flexibility, solvent interactions, and potential binding modes with biological targets.
Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value/Method | Purpose |
| Force Field | AMBER, CHARMM, or GROMOS | Describes the potential energy of the system. |
| Solvent Model | TIP3P or SPC/E water | Simulates the aqueous environment. |
| System Size | ~5000-10000 atoms | Includes the molecule, solvent, and counter-ions. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Simulation Time | 100-500 ns | Allows for observation of significant molecular motions. |
This table represents a typical setup for an MD simulation and is not based on actual published data for this compound.
Mechanistic Insights into Reaction Pathways via Computational Modeling
Computational modeling to elucidate the reaction pathways of this compound has not been specifically reported. Computational chemistry can be employed to study reaction mechanisms by calculating the energies of reactants, transition states, and products. youtube.com This allows for the determination of activation energies and reaction thermodynamics, providing a deeper understanding of how the molecule participates in chemical transformations. For other quinoline derivatives, computational methods have been used to investigate synthetic pathways and predict reaction outcomes. noveltyjournals.com
Table 2: Common Computational Methods for Reaction Pathway Analysis
| Computational Method | Information Obtained |
| Density Functional Theory (DFT) | Electronic structure, geometry optimization, transition state searching. |
| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy energy calculations for key points on the potential energy surface. |
| Intrinsic Reaction Coordinate (IRC) | Confirms the connection between a transition state and the corresponding reactants and products. |
This table lists common methods used in computational chemistry for studying reaction mechanisms and is not based on specific studies of this compound.
Tautomeric Equilibrium Investigations and Energy Landscapes
Specific investigations into the tautomeric equilibrium and energy landscapes of this compound are absent from the current body of scientific literature. Tautomerism, the migration of a proton accompanied by a switch of a single and double bond, is a known phenomenon in heterocyclic compounds like quinolines. nih.govnih.gov Computational studies can predict the relative stability of different tautomers by calculating their Gibbs free energies. nih.gov The energy landscape can be mapped to identify the most stable tautomeric forms and the energy barriers for their interconversion. While studies exist for other quinoline derivatives, this specific analysis for this compound is not available. nih.gov
Table 3: Potential Tautomers of a Quinoline Carboxylate Derivative
| Tautomeric Form | Key Structural Feature |
| Keto form | Carbonyl group (C=O) |
| Enol form | Hydroxyl group bonded to a double bond (C=C-OH) |
This table illustrates a general example of tautomerism that could be relevant for related quinoline structures but is not based on specific data for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
